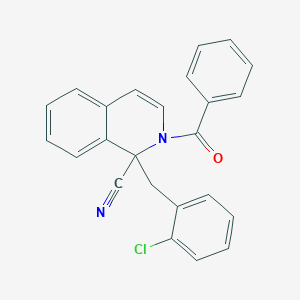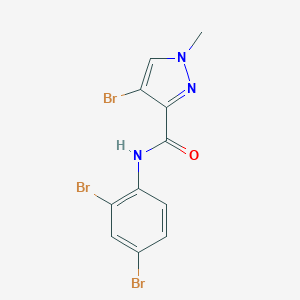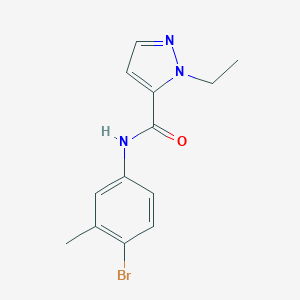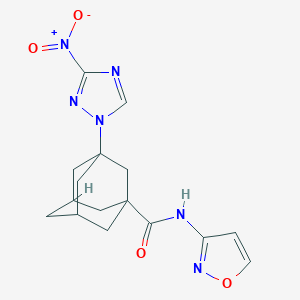
2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile, also known as BC-DHQ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BC-DHQ belongs to the family of isoquinoline derivatives, which have been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
作用機序
The mechanism of action of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of several cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways play a crucial role in cell growth, proliferation, and survival, and their dysregulation has been implicated in the development of several diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent in neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile is its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, this compound has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its moderate yield, which may limit its availability for large-scale experiments.
将来の方向性
There are several future directions for the study of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile, including the development of more efficient synthesis methods to increase yield, the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents, and the exploration of its potential as a treatment for other diseases, such as cardiovascular disease and diabetes. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in neurodegenerative disorders.
合成法
The synthesis of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 1,2-dihydroisoquinoline in the presence of a base catalyst. This reaction yields 2-chlorobenzyl-1,2-dihydroisoquinoline, which is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst to produce this compound. The yield of this compound is typically moderate, ranging from 30-50%.
科学的研究の応用
2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile has been studied extensively for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been studied for its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease.
特性
分子式 |
C24H17ClN2O |
|---|---|
分子量 |
384.9 g/mol |
IUPAC名 |
2-benzoyl-1-[(2-chlorophenyl)methyl]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H17ClN2O/c25-22-13-7-5-11-20(22)16-24(17-26)21-12-6-4-8-18(21)14-15-27(24)23(28)19-9-2-1-3-10-19/h1-15H,16H2 |
InChIキー |
XAOLJOPFKCXITG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=CC=C4Cl)C#N |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=CC=C4Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)







![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
